molecular formula C6H5ClN4S B2979762 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine CAS No. 1642595-02-5

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine

Cat. No. B2979762
CAS RN: 1642595-02-5
M. Wt: 200.64
InChI Key: ASLBLOXWVHIFDH-UHFFFAOYSA-N
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Description

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor activities .


Synthesis Analysis

The synthesis of 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine primarily include its synthesis process. As mentioned earlier, the compound is synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine through a series of reactions .

Mechanism of Action

While the specific mechanism of action for 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine is not mentioned in the sources, thiazolopyrimidine derivatives, in general, are known for their diverse pharmacological activities. They have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II .

Future Directions

The future directions for research on 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine could involve exploring its potential pharmacological applications, given the known activities of thiazolopyrimidine derivatives . Additionally, further studies could focus on optimizing its synthesis process and investigating its physical and chemical properties.

properties

IUPAC Name

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLBLOXWVHIFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine

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